3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-beta)- is a complex organic compound with a molecular formula of C23H28ClNO4 and a molecular weight of 417.925720 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)- involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of the ethynyl, methyl, phenyl, and phenylmethyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of functional groups.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the function of specific proteins or enzymes.
Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Piperidinediol, 3-methyl-6-phenyl-1-benzyl-: This compound shares a similar piperidine ring structure but lacks the ethynyl group.
4-Ethynyl-3-methyl-6-phenylpiperidine: This compound is similar but does not have the diol functionality.
Uniqueness
The uniqueness of 3,4-Piperidinediol, 4-ethynyl-3-methyl-6-phenyl-1-(phenylmethyl)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethynyl and diol groups, along with the phenyl and phenylmethyl substitutions, makes it a versatile compound for various applications.
Properties
CAS No. |
84714-87-4 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S,4S,6S)-1-benzyl-4-ethynyl-3-methyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C21H23NO2/c1-3-21(24)14-19(18-12-8-5-9-13-18)22(16-20(21,2)23)15-17-10-6-4-7-11-17/h1,4-13,19,23-24H,14-16H2,2H3/t19-,20-,21+/m0/s1 |
InChI Key |
KQOZLDIEEPSDIQ-PCCBWWKXSA-N |
Isomeric SMILES |
C[C@@]1(CN([C@@H](C[C@@]1(C#C)O)C2=CC=CC=C2)CC3=CC=CC=C3)O |
Canonical SMILES |
CC1(CN(C(CC1(C#C)O)C2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.